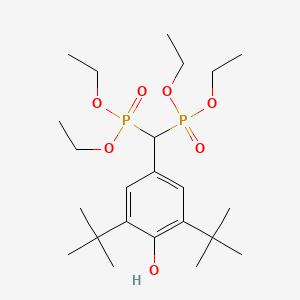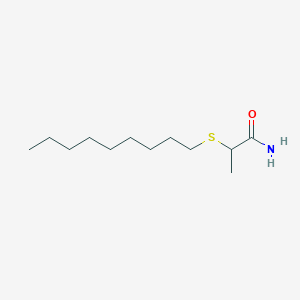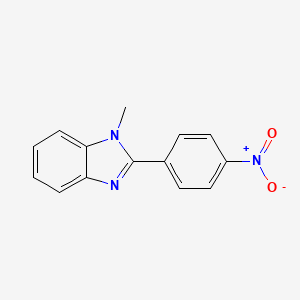![molecular formula C10H8ClFN4OS B11712660 2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features both pyrazole and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide with 5-fluorothiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide
- 5-fluorothiophene-2-carbaldehyde
Uniqueness
What sets 2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide apart from similar compounds is its unique combination of pyrazole and thiophene rings, along with the presence of both chloro and fluoro substituents. This unique structure imparts specific chemical and biological properties that are of interest in various research fields .
属性
分子式 |
C10H8ClFN4OS |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
2-(4-chloropyrazol-1-yl)-N-[(Z)-(5-fluorothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H8ClFN4OS/c11-7-3-14-16(5-7)6-10(17)15-13-4-8-1-2-9(12)18-8/h1-5H,6H2,(H,15,17)/b13-4- |
InChI 键 |
SGCSCRJBLHTLGB-PQMHYQBVSA-N |
手性 SMILES |
C1=C(SC(=C1)F)/C=N\NC(=O)CN2C=C(C=N2)Cl |
规范 SMILES |
C1=C(SC(=C1)F)C=NNC(=O)CN2C=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)


![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)


![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)



![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712648.png)
![3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11712656.png)
